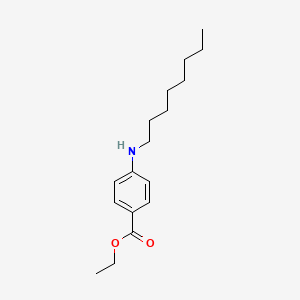

Ethyl 4-(octylamino)benzoate

Description

Overview of Chemical Compound Classes and Significance

Chemical compounds are broadly classified into organic and inorganic categories. Organic compounds, characterized by carbon-hydrogen bonds, form the basis of a vast array of substances, including esters. fiveable.me Esters are a significant class of organic compounds formed from the reaction of an alcohol with a carboxylic acid. fiveable.me Benzoate (B1203000) esters, specifically, are derivatives of benzoic acid, a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group. wikipedia.orgfoodb.caatamanchemicals.com These compounds are prevalent in nature, found in many plant and animal species, and serve as intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.org

The significance of benzoate esters lies in their diverse applications. They are utilized as flavoring agents, in the synthesis of other organic substances, and as plasticizers and solvents for materials like cellulosic esters. fiveable.mewikipedia.orgatamanchemicals.com The functional groups within benzoate esters, such as the carboxyl and ester groups, determine their chemical properties and reactivity, allowing them to participate in reactions like esterification and reduction. fiveable.me Spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for identifying the characteristic aromatic ring and carbonyl group in these molecules. fiveable.me

Evolution of Research on Amino-substituted Benzoate Esters

Research into substituted benzoate esters has a long history, with early techniques like the Fischer-Speier esterification, dating back to 1895, providing a foundational method for their synthesis. smolecule.com The introduction of various functional groups onto the benzoate structure, particularly amino groups, has been a significant area of study. The position of these substituents (ortho, meta, or para) influences the compound's properties and reactivity. researchgate.net For instance, the presence of an amino group can affect the electronic properties of the benzene ring and serve as a site for further chemical modification.

The evolution of research has seen the development of various synthetic methods to create these complex molecules. Common strategies include the reduction of nitrobenzoates to their corresponding aminobenzoates, often using reagents like iron powder or through catalytic hydrogenation. google.comorgsyn.org Studies have explored the impact of different alkyl chain lengths on the amino group, such as in ethyl 4-(butylamino)benzoate and ethyl 4-(methylamino)benzoate, which are N-alkylated ester derivatives of aminobenzoic acid. sigmaaldrich.comchemicalbook.com This research has expanded the library of available compounds, providing building blocks for new materials and bioactive molecules. smolecule.comuclan.ac.uk The study of these derivatives is essential for understanding structure-activity relationships and for developing new applications in fields like materials science and pharmaceuticals. chemicalbook.comresearchgate.net

Current Research Gaps and Opportunities for Ethyl 4-(octylamino)benzoate

While research on amino-substituted benzoate esters is extensive, specific compounds like this compound remain less explored, presenting distinct research gaps and opportunities. Much of the available literature focuses on derivatives with shorter alkyl chains, such as butyl or methyl groups. sigmaaldrich.comsimsonpharma.com The longer octyl chain in this compound likely imparts different physical and chemical properties, such as increased lipophilicity, which could be advantageous in specific applications.

A significant opportunity lies in the field of polymer chemistry. Reports indicate that this compound has been used in chain-growth condensation polymerization (CGCP), suggesting its potential as a monomer for creating novel polymers with specific properties. researchgate.net Further investigation into its polymerization behavior, the characteristics of the resulting polymers, and their potential applications is a clear research avenue.

Additionally, there is a gap in the comprehensive characterization of this compound. While some basic properties are known, detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and crystallographic studies would provide a more complete understanding of its molecular structure and behavior. chemsrc.comyorku.ca Exploring its potential as an intermediate in organic synthesis, similar to other benzoate esters, could lead to the creation of new, complex molecules. chemicalbook.com Biological screening of the compound and its potential derivatives for various activities could also uncover new applications, an area that remains largely unexplored for this specific molecule. ontosight.ai

Detailed Research Findings

This compound is an aromatic ester with the molecular formula C₁₇H₂₇NO₂. chemsrc.com It is structurally characterized by a benzoate core substituted at the 4-position with an octylamino group. Research into this specific compound has touched upon its use in polymerization and its synthesis as a derivative of 4-aminobenzoic acid.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₇NO₂ | chemsrc.com |

| Molecular Weight | 277.402 g/mol | chemsrc.com |

| Density | 0.994 g/cm³ | chemsrc.com |

| Boiling Point | 396.4 °C at 760 mmHg | chemsrc.com |

Synthesis and Reactivity: The synthesis of related amino-substituted benzoate esters often involves the esterification of the corresponding aminobenzoic acid or the reduction of a nitro-precursor followed by N-alkylation. orgsyn.org2017erp.com For example, the synthesis of ethyl 4-(butylamino)benzoate has been achieved by the reductive amination of p-nitrobenzoate using n-butyraldehyde and a reducing agent like zinc powder. 2017erp.com A similar strategy could be applicable for the synthesis of this compound.

In terms of reactivity, the compound has been utilized in chain-growth condensation polymerization. researchgate.net The amino and ester functional groups are the primary sites of chemical reactivity, allowing for further derivatization or polymerization. The long octyl chain influences its solubility and physical state.

Structure

3D Structure

Properties

CAS No. |

55791-74-7 |

|---|---|

Molecular Formula |

C17H27NO2 |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

ethyl 4-(octylamino)benzoate |

InChI |

InChI=1S/C17H27NO2/c1-3-5-6-7-8-9-14-18-16-12-10-15(11-13-16)17(19)20-4-2/h10-13,18H,3-9,14H2,1-2H3 |

InChI Key |

CYTUNEIXWQUYDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Octylamino Benzoate

Classical Synthetic Routes and Their Revisions

The traditional synthesis of Ethyl 4-(octylamino)benzoate typically involves two key transformations: the formation of the ester group and the introduction of the octylamino moiety to the aromatic ring. These steps can be performed in different orders, leading to distinct synthetic pathways.

Esterification Reactions and Catalytic Systems

One of the primary methods for synthesizing this compound involves the esterification of a pre-existing benzoic acid derivative. In one pathway, 4-(octylamino)benzoic acid can be esterified with ethanol. This reaction is typically acid-catalyzed.

Commonly used acid catalysts for esterification include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. dergipark.org.tr The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol reactant is often used, or the water formed during the reaction is removed by azeotropic distillation. google.com

Alternatively, the ester can be formed first, followed by the amination step. For instance, 4-aminobenzoic acid can be esterified to produce Ethyl 4-aminobenzoate (B8803810) (benzocaine), which then undergoes N-alkylation. The direct esterification of 4-nitrobenzoic acid with ethanol, followed by reduction of the nitro group, is another viable route. google.com This approach avoids potential side reactions associated with the amino group during esterification.

Table 1: Comparison of Catalytic Systems for Benzoic Acid Esterification

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid | Refluxing ethanol | High catalytic activity, low cost | Corrosive, difficult to separate from product, generates acidic waste |

| p-Toluenesulfonic Acid | Toluene, azeotropic removal of water | High catalytic activity, crystalline solid (easier to handle) | Can cause charring at high temperatures, requires removal |

| Amberlyst-15 (Ion-exchange resin) | Refluxing ethanol | Recyclable, easy to separate from reaction mixture, low corrosion | Lower catalytic activity compared to mineral acids, potential for thermal degradation |

| Tin(II) compounds | High temperature (190-210 °C) | High conversion, catalyst can be filtered off | High reaction temperatures, potential for metal contamination |

This table presents a comparative overview of different catalytic systems commonly employed in the esterification of benzoic acid derivatives, with data synthesized from various sources. dergipark.org.trgoogle.com

Amination Strategies for Aromatic Systems

The introduction of the octylamino group onto the aromatic ring is a critical step. When starting with an aminobenzoate ester like Ethyl 4-aminobenzoate, a direct N-alkylation can be performed. One common method is reductive amination, where Ethyl 4-aminobenzoate is reacted with octanal (B89490) in the presence of a reducing agent. A successful procedure for the analogous methyl ester involved using sodium triacetoxyborohydride (B8407120) as the reducing agent in tetrahydrofuran (B95107) (THF), which yielded the product in high yield. nsf.gov This method is generally mild and selective.

Another approach is the nucleophilic substitution reaction between Ethyl 4-aminobenzoate and an octyl halide (e.g., octyl bromide or iodide). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of solvent and base is crucial to optimize the reaction rate and minimize side reactions.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent a more advanced strategy for forming the C-N bond. scispace.com These methods can be highly efficient and tolerate a wide range of functional groups, though the cost of the palladium catalyst and ligands can be a consideration.

Table 2: Reductive Amination of Ethyl 4-aminobenzoate with Octanal

| Reducing Agent | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Sodium triacetoxyborohydride | Tetrahydrofuran (THF) | Room temperature, overnight | 81% (for methyl ester) | nsf.gov |

| Zinc powder / Acetic Acid | Methanol (B129727) | 0-5 °C to room temperature | 94.7% (for n-butyraldehyde) | 2017erp.com |

This interactive table summarizes conditions for the reductive amination of aminobenzoates with aldehydes, providing a basis for the synthesis of this compound.

Novel and Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This includes the development of novel catalysts, the use of alternative reaction media, and the implementation of advanced process technologies.

Catalyst Development and Optimization

Research into new catalysts for both esterification and amination reactions is ongoing. For esterification, deep eutectic solvents (DES) have been explored as recyclable and environmentally benign catalysts. dergipark.org.tr In one study, a DES composed of p-toluenesulfonic acid and choline (B1196258) chloride showed high catalytic activity for the esterification of benzoic acid. dergipark.org.tr

For amination reactions, the development of more efficient and recyclable catalysts is a key area of focus. Copper-catalyzed amination reactions offer a more cost-effective alternative to palladium-based systems. rsc.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also a promising avenue for greening the synthesis of this compound.

Solvent-Free and Flow Chemistry Techniques

Solvent-free reaction conditions are highly desirable from a green chemistry perspective as they eliminate the environmental and safety issues associated with volatile organic solvents. Ball milling is a mechanochemical technique that has been successfully employed for the solvent-free synthesis of various organic compounds. rsc.org This approach could potentially be applied to the synthesis of this compound.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. thieme-connect.denih.govsyrris.jp A continuous flow process for the synthesis of this compound could involve pumping the reactants through a heated reactor packed with a solid-supported catalyst. This would allow for precise control over reaction parameters and could lead to higher yields and purities. Microwave-assisted synthesis is another energy-efficient method that can significantly reduce reaction times. uwlax.edu A study on the microwave synthesis of ethyl benzoate (B1203000) demonstrated a successful outcome with a high yield in a short reaction time. uwlax.edu

Reaction Pathway Elucidation and Kinetic Studies

For the esterification reaction, the mechanism typically involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfer and elimination of a water molecule yield the ester. Kinetic studies of similar esterification reactions often show that the reaction is first order in both the carboxylic acid and the alcohol.

In the case of reductive amination, the reaction proceeds through the initial formation of an imine intermediate from the reaction of the amine and the aldehyde. This imine is then reduced in situ by the hydride reagent to form the secondary amine. The rate-determining step can be either the imine formation or the reduction, depending on the specific reactants and reaction conditions.

Kinetic modeling of related processes, such as the synthesis of ethyl chrysanthemate in a micro-flow platform, highlights the importance of understanding the reaction network to optimize yield and efficiency. nih.gov Similar studies for the synthesis of this compound would be invaluable for process development and scale-up.

Identification of Intermediates and Transition States

The synthesis of this compound is commonly achieved through the reductive amination of ethyl 4-aminobenzoate with octanal. This reaction proceeds through several key intermediates. The initial step involves the reaction between the primary amine of ethyl 4-aminobenzoate and the aldehyde group of octanal to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine intermediate.

The imine is then reduced to the final secondary amine product. When a reducing agent such as sodium triacetoxyborohydride is used, the reaction is believed to proceed through a six-membered ring transition state. In this transition state, the sodium ion coordinates with the imine nitrogen and one of the acetate (B1210297) oxygens, while a hydride is delivered from the boron to the imine carbon.

A plausible alternative synthesis route involves the reaction of ethyl 4-nitrobenzoate (B1230335) with n-butyraldehyde in the presence of zinc powder and acetic acid to produce ethyl 4-(butylamino)benzoate. 2017erp.comresearchgate.net By analogy, a similar reaction with octanal could yield this compound. In this case, the nitro group is first reduced to an amino group, which then participates in the reductive amination as described above.

Mechanistic Investigations via Isotopic Labeling and Spectroscopic Monitoring

While specific studies on the isotopic labeling and spectroscopic monitoring for the synthesis of this compound are not extensively documented, the mechanisms of reductive amination are well-understood and can be investigated using these techniques.

Isotopic labeling can provide valuable insights into the reaction mechanism. rug.nlgoogle.comresearchgate.net For instance, using deuterium-labeled sodium triacetoxyborohydride (NaBD(OAc)₃) would result in the incorporation of a deuterium (B1214612) atom at the α-carbon of the octyl group in the final product. This would confirm that the hydride transfer occurs at the imine reduction step. Similarly, labeling the oxygen of the octanal with ¹⁸O would allow for the tracking of the oxygen atom, confirming its elimination as water during imine formation.

Spectroscopic monitoring techniques are crucial for observing the progress of the reaction and identifying intermediates. For example, in-situ Fourier-transform infrared (FT-IR) spectroscopy could be employed to monitor the disappearance of the C=O stretching vibration of the aldehyde and the appearance of the C=N stretching vibration of the imine intermediate. Subsequently, the disappearance of the imine peak and the appearance of the N-H bending vibration of the secondary amine product could be observed. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the reaction kinetics and characterize the intermediates and final product. nsf.gov

Yield Optimization and Scalability Considerations

The optimization of reaction yield and the scalability of the synthesis are critical for practical applications. For the synthesis of this compound via reductive amination, several factors can be adjusted to improve the yield.

Table 1: Reaction Parameters for the Synthesis of this compound nsf.gov

| Parameter | Condition |

| Reactants | Ethyl 4-aminobenzoate, Octanal |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | Dry Tetrahydrofuran (THF) |

| Additive | Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | Overnight |

The use of a mild and selective reducing agent like sodium triacetoxyborohydride is advantageous as it does not reduce the ester functionality of the ethyl 4-aminobenzoate. The addition of acetic acid acts as a catalyst for the formation of the imine intermediate. The reaction is typically performed at room temperature, which is favorable for large-scale production due to lower energy costs and simpler equipment requirements. A reported yield for this method is 81%. nsf.gov

For scalability, the choice of solvent and the work-up procedure are important considerations. Tetrahydrofuran is a suitable solvent, and the product can be isolated by extraction and recrystallization. nsf.gov For industrial-scale synthesis, factors such as the cost of raw materials, the efficiency of the purification process, and waste management would need to be carefully evaluated. An alternative synthesis using zinc powder and acetic acid for a similar compound, ethyl 4-(butylamino)benzoate, reported a yield of 94.7%, suggesting a potentially high-yielding scalable process. 2017erp.com

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural verification of Ethyl 4-(octylamino)benzoate, offering precise information about the proton (¹H) and carbon (¹³C) environments.

A predictive analysis of the ¹H and ¹³C NMR spectra provides expected chemical shifts for the distinct nuclei in the molecule. The aromatic protons are expected to appear as doublets in the downfield region due to the para-substitution pattern. The N-H proton signal would likely appear as a triplet, coupling with the adjacent methylene (B1212753) group of the octyl chain. The aliphatic protons of the ethyl and octyl groups are expected in the upfield region, with multiplicities determined by their neighboring protons.

| Position/Group | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (ortho to -COOEt) | ~7.8-8.0 (d) | ~131 |

| Aromatic (ortho to -NH) | ~6.5-6.7 (d) | ~113 |

| Ester CH₂ | ~4.3 (q) | ~60 |

| Ester CH₃ | ~1.3 (t) | ~14 |

| N-H | ~4.1 (t) | - |

| N-CH₂ (Octyl) | ~3.1 (t) | ~43 |

| Octyl Chain (CH₂)n | ~1.2-1.6 (m) | ~22-32 |

| Octyl CH₃ | ~0.9 (t) | ~14 |

| Aromatic C-NH | - | ~150 |

| Aromatic C-COOEt | - | ~120 |

| Ester C=O | - | ~167 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com Key correlations would be observed between the adjacent methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, and along the octyl chain. A crucial cross-peak would appear between the N-H proton and the first methylene group of the octyl chain (N-CH₂), confirming their adjacency. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). youtube.com It would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the aromatic protons at ~7.8-8.0 ppm would correlate with the aromatic carbon at ~131 ppm, and the N-CH₂ protons at ~3.1 ppm would correlate with the aliphatic carbon at ~43 ppm. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds), which is critical for connecting the different functional fragments of the molecule. youtube.com Expected key HMBC correlations would include:

The ester methylene protons (~4.3 ppm) to the ester carbonyl carbon (~167 ppm) and the aromatic carbon at the point of attachment (~120 ppm).

The aromatic protons ortho to the ester group (~7.8-8.0 ppm) to the ester carbonyl carbon (~167 ppm).

The N-CH₂ protons of the octyl chain (~3.1 ppm) to the aromatic carbon attached to the nitrogen (~150 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei, which is invaluable for determining the molecule's preferred conformation. A NOESY spectrum could show correlations between the N-H proton and the aromatic protons, as well as between the protons of the N-CH₂ group and the aromatic protons on the same side of the ring, providing insights into the orientation of the octyl chain relative to the benzoate (B1203000) ring.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for investigating the structure of materials in their solid form, making it ideal for studying polymorphism. researchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a material. researchgate.netrsc.org

In the case of this compound, different crystalline polymorphs would likely exhibit distinct ¹³C ssNMR spectra. rsc.org This is because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and crystal packing. researchgate.netacs.org For example, the N-H···O=C hydrogen bonds that are likely to form in the crystal lattice could have different geometries in different polymorphs, leading to variations in the chemical shifts of the N-H, C=O, and nearby aromatic carbons. nationalmaglab.org By comparing the ssNMR spectra of different batches or crystalline forms, one can identify and characterize the individual polymorphs present. rsc.org

Mass Spectrometry (MS) Techniques for Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₇H₂₇NO₂), the calculated exact mass is 277.2042. HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical value, thereby confirming the elemental composition of the molecule with high confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragment Ions

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, M⁺˙ at m/z 277) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a roadmap of the molecule's structure. The fragmentation of N-alkylanilines and benzoate esters follows predictable pathways. acs.orgresearchgate.netpharmacy180.com

Key fragmentation pathways for this compound would include:

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond of the ester is a common pathway for benzoate esters, leading to the formation of a stable acylium ion. This would result in a prominent peak at m/z 232 (M - 45). pharmacy180.com

Alpha-cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. For the octyl group, the most significant alpha-cleavage would be the loss of a hexyl radical (•C₆H₁₃), resulting in an ion at m/z 192. acs.org

McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the octyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (oct-1-ene), could lead to a fragment ion at m/z 165.

Loss of ethylene (B1197577): Elimination of a neutral ethylene molecule (C₂H₄) from the ethyl ester group can also occur, yielding a fragment at m/z 249. researchgate.net

| Predicted m/z | Proposed Fragment Structure/Origin |

|---|---|

| 277 | [M]⁺˙ (Molecular Ion) |

| 249 | [M - C₂H₄]⁺˙ (Loss of ethylene) |

| 232 | [M - •OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 192 | [M - •C₆H₁₃]⁺ (Alpha-cleavage, loss of hexyl radical) |

| 165 | [M - C₈H₁₆]⁺˙ (McLafferty rearrangement) |

| 120 | [H₂NC₆H₄CO]⁺ (Further fragmentation) |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

The FTIR spectrum is expected to be dominated by strong absorptions from polar functional groups. upi.edu The N-H stretch of the secondary amine should appear as a single, sharp to medium band. rockymountainlabs.comspectroscopyonline.com The C=O stretch of the ester group will be a very strong and prominent band. Aromatic and aliphatic C-H stretches, as well as C-N and C-O stretching vibrations, will also be present. orgchemboulder.com

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. ias.ac.in Aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the C-C bonds within the benzene (B151609) ring and the aliphatic chain would be clearly visible.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3400 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch (asym/sym) | 2850 - 2960 | FTIR, Raman |

| C=O Stretch (ester) | 1710 - 1730 | FTIR (Strong) |

| Aromatic C=C Stretch | 1600 - 1615, 1500-1520 | FTIR, Raman (Strong) |

| N-H Bend | 1510 - 1580 | FTIR |

| Aromatic C-N Stretch | 1250 - 1340 | FTIR |

| Ester C-O Stretch | 1100 - 1250 | FTIR |

| Aromatic C-H Out-of-Plane Bend | 800 - 850 | FTIR |

Characteristic Group Frequencies and Their Interpretations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional moieties: the secondary amine, the ester group, and the aromatic ring. While specific, detailed spectral data for this compound is not extensively published, the expected characteristic frequencies can be interpreted based on data for analogous compounds like ethyl benzoate and other N-substituted p-aminobenzoates. nih.govlibretexts.org

Key vibrational modes include:

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group. The position and broadness of this peak can be indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the octyl and ethyl groups are expected as strong bands in the 2850-2960 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group is anticipated between 1715-1730 cm⁻¹. This range is typical for α,β-unsaturated esters, where conjugation with the benzene ring slightly lowers the frequency compared to aliphatic esters. carleton.edu

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to appear in the 1250-1360 cm⁻¹ range.

C-O Stretch: The ester C-O stretching vibrations are typically observed as two or more bands in the fingerprint region, specifically between 1000-1300 cm⁻¹. libretexts.orgcarleton.edu

Aromatic C=C Stretches: In-ring carbon-carbon stretching vibrations of the benzene ring usually produce moderate to weak bands in the 1450-1600 cm⁻¹ region.

Para-substitution Pattern: Bending vibrations for the para-substituted aromatic ring are expected as a strong band in the 800-860 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Moderate |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Ester Carbonyl | C=O Stretch | 1715 - 1730 | Strong |

| Aromatic C-N | C-N Stretch | 1250 - 1360 | Moderate |

| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Moderate to Weak |

| p-Substituted Ring | C-H Out-of-plane Bend | 800 - 860 | Strong |

Hydrogen Bonding and Intermolecular Interaction Analysis

The molecular structure of this compound, featuring both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ester ether oxygen), allows for the formation of intermolecular hydrogen bonds. These non-covalent interactions play a crucial role in the physical properties of the compound in its condensed phases.

The primary hydrogen bonding interaction is expected to be of the N-H···O=C type, where the hydrogen atom of the secondary amine on one molecule forms a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule. This type of interaction is common in related structures and leads to the formation of hydrogen-bonded chains or dimers in the solid state. nih.gov The presence and strength of these hydrogen bonds can be inferred from shifts in the N-H and C=O stretching frequencies in the IR spectrum. Typically, hydrogen bonding causes a red-shift (lowering of frequency) and broadening of the N-H stretching band.

X-ray Crystallography of this compound

Single Crystal X-ray Diffraction for Absolute Configuration and Unit Cell Parameters

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, were a suitable single crystal to be grown and analyzed, the technique would yield the precise unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. researchgate.netfzu.cz

The analysis would reveal the exact conformation of the molecule in the solid state, including the planarity of the benzoate group and the conformation of the flexible ethyl and octyl chains. Since this compound is achiral, its crystal structure would be centrosymmetric unless it crystallizes in a chiral space group through spontaneous resolution.

Crystal Packing and Intermolecular Forces Analysis

Without experimental crystallographic data, a definitive analysis of the crystal packing is not possible. However, based on the molecular structure and analysis of related compounds, a hypothetical packing arrangement can be proposed. For instance, in the crystal structure of a related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, the packing is influenced by weak C—H···π interactions. researchgate.net

For this compound, it is expected that the crystal packing would be dominated by a combination of N-H···O hydrogen bonds and van der Waals interactions. The molecules would likely arrange in a way that maximizes these interactions. One possibility is the formation of hydrogen-bonded chains or sheets, with the hydrophobic octyl groups segregating into layers, leading to a lamellar-type structure. This arrangement would satisfy both the directional hydrogen bonding requirements and the packing efficiency of the long alkyl chains. Such segregation is a common feature in the crystal structures of amphiphilic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption and their intensities are characteristic of the molecule's chromophore.

Chromophoric Properties and Substituent Effects

The primary chromophore in this compound is the para-substituted benzene ring. The electronic spectrum of benzene itself shows transitions at much shorter wavelengths. However, the presence of the amino group (-NH-C₈H₁₇) and the ethyl ester group (-COOC₂H₅) significantly modifies the spectrum. researchgate.net

The amino group acts as a strong auxochrome, an electron-donating group that, through its lone pair of electrons, interacts with the π-system of the benzene ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to benzene. The ester group, being an electron-withdrawing group, further extends the conjugation.

The main absorption band observed for p-aminobenzoate derivatives is due to a π → π* electronic transition. This transition involves the redistribution of electron density from the amino group and the benzene ring towards the carbonyl group upon photoexcitation. rsc.orgrsc.org For related compounds like octyldimethyl-p-aminobenzoate, the absorption maximum is in the UVB range (280–320 nm). Similarly, this compound is expected to be a strong absorber of UVB radiation. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity; polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λ_max. psu.edu

| Property | Technique | Expected Observation/Interpretation |

|---|---|---|

| Functional Groups | FTIR Spectroscopy | Characteristic bands for N-H, C=O, C-N, C-O, and substituted aromatic ring. |

| Intermolecular Forces | FTIR & Crystal Structure Analysis | Presence of N-H···O hydrogen bonding and significant van der Waals interactions from alkyl chains. |

| 3D Molecular Structure | X-ray Crystallography | Data not currently available. Would provide precise bond lengths, angles, and conformation. |

| Crystal Packing | X-ray Crystallography | Data not currently available. Expected to be a layered structure driven by hydrogen bonding and hydrophobic interactions. |

| Electronic Transitions | UV-Vis Spectroscopy | Strong π → π* absorption band in the UVB region due to the p-aminobenzoate chromophore. |

Solvatochromism Studies

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a critical aspect of understanding the electronic and structural properties of a molecule in different environments. For this compound, studying its solvatochromic behavior provides insights into the nature of its electronic transitions and the change in its dipole moment upon excitation. While specific, comprehensive solvatochromism studies on this compound are not extensively documented in publicly available literature, the behavior of its close structural analogs, such as other N-alkylated p-aminobenzoates, offers valuable predictive insights.

The electronic absorption and fluorescence emission spectra of p-aminobenzoate derivatives are known to be sensitive to the solvent environment. The primary electronic transition of interest is the intramolecular charge transfer (ICT) from the lone pair of electrons on the amino nitrogen to the electron-withdrawing carboxyl group. The efficiency and energy of this ICT are significantly influenced by the polarity of the surrounding solvent molecules.

In non-polar solvents, the absorption spectrum typically shows a band corresponding to a locally excited (LE) state. As the solvent polarity increases, a bathochromic (red) shift in the absorption maximum is generally observed. This shift indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.

More pronounced effects are often seen in the fluorescence emission spectra. In polar solvents, a significant red shift (positive solvatochromism) of the emission band is expected for this compound. This is attributed to the relaxation of the solvent molecules around the more polar excited state before fluorescence occurs, a process known as solvent relaxation. The larger the change in the dipole moment between the ground and excited states, the more significant the solvatochromic shift.

The study of solvatochromism in related compounds, such as ethyl 4-(dimethylamino)benzoate (B8555087), has shown a distinct dependence of the Stokes shift (the difference between the absorption and emission maxima) on solvent polarity. This relationship can often be correlated with various solvent polarity scales, such as the Lippert-Mataga plot, which relates the Stokes shift to the orientation polarizability of the solvent. Such analyses allow for the estimation of the change in dipole moment upon excitation.

Detailed research findings on analogous N-alkylated p-aminobenzoates reveal that the extent of the solvatochromic shift can also be influenced by the nature of the alkyl group on the nitrogen atom. The octyl group in this compound, being a long alkyl chain, may introduce additional steric and electronic effects that could modulate the ICT process compared to smaller alkyl groups.

To illustrate the expected solvatochromic behavior, the following table presents representative data from studies on a closely related compound, Ethyl 4-(dimethylamino)benzoate, in various solvents. This data serves as a proxy to understand the potential photophysical properties of this compound.

Table 1: Representative Solvatochromic Data for an Analogous Compound (Ethyl 4-(dimethylamino)benzoate) in Various Solvents

| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 305 | 335 | 3147 |

| Dioxane | 310 | 345 | 3458 |

| Ethyl Acetate (B1210297) | 312 | 355 | 4125 |

| Acetonitrile (B52724) | 308 | 360 | 4964 |

| Ethanol | 310 | 370 | 5580 |

| Methanol (B129727) | 311 | 375 | 5897 |

Note: The data in this table is for Ethyl 4-(dimethylamino)benzoate and is intended to be illustrative of the expected solvatochromic behavior of this compound. Actual values for this compound may vary.

The data clearly shows a bathochromic shift in both the absorption and, more significantly, the emission spectra as the solvent polarity increases from non-polar (Cyclohexane) to polar protic (Methanol). The increasing Stokes shift is indicative of a more substantial stabilization of the excited state in polar environments, which is characteristic of molecules undergoing intramolecular charge transfer upon excitation. These findings underscore the importance of the solvent environment in modulating the photophysical properties of aminobenzoate derivatives.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 4-(octylamino)benzoate, these calculations can elucidate the distribution of electrons and predict its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the molecular geometry of molecules related to this compound. nsf.gov For instance, in a study on the synthesis of poly(N-octyl-benzamide), DFT calculations were utilized to understand the reaction energetics and partial atomic charges of the monomer units. nsf.gov Geometry optimizations were performed using the M06-2X functional and the 6-31+G(d) basis set, incorporating an implicit solvation model to mimic the solvent effects. nsf.gov This level of theory allows for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule in its lowest energy state.

Table 1: Representative Theoretical Data for Molecular Geometry Optimization

| Parameter | Optimized Value |

| N-H Bond Length | ~1.01 Å |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.38 Å |

| C-O-C Bond Angle | ~116° |

| Phenyl Ring Dihedral Angle | Varies with conformation |

Note: The values presented are illustrative and would be specifically determined through DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. espublisher.com A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive.

For molecules with donor-acceptor character like this compound, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is often centered on the electron-withdrawing ethyl benzoate (B1203000) moiety. espublisher.comresearchgate.net This separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon photoexcitation, a property relevant in the design of materials for optoelectronics. researchgate.net FMO analysis can predict whether a reaction is likely to occur and which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. libretexts.orgresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data

| Parameter | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital; electron-donating capacity |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; electron-accepting capacity |

| HOMO-LUMO Gap | 4.6 | Indicator of chemical reactivity and kinetic stability |

Note: These are example values. Actual values are obtained from specific quantum chemical calculations.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the octyl chain and the rotational freedom around single bonds in this compound give rise to multiple possible three-dimensional arrangements, or conformers. Understanding the relative energies and populations of these conformers is crucial as they can influence the molecule's physical and chemical properties.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of flexible molecules. researchgate.net MM methods use a classical force field to calculate the potential energy of a system as a function of its atomic coordinates. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be mapped out. MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. This allows for the exploration of conformational changes and the identification of low-energy conformers.

Through conformational analysis, the most stable conformers of this compound can be identified as the minima on the potential energy surface. mdpi.com The calculations also reveal the energy barriers between these conformers, which are the transition states on the potential energy surface. researchgate.net This information is vital for understanding the dynamic behavior of the molecule in solution and how its shape might change in different environments. The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the predominant shapes the molecule adopts.

Spectroscopic Parameter Prediction and Validation

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models.

Theoretical calculations, particularly using time-dependent DFT (TD-DFT), can predict the UV-visible absorption spectra of molecules. espublisher.com These calculations can help in assigning the electronic transitions observed in the experimental spectrum. For instance, the calculations can confirm whether an absorption band corresponds to a π-π* transition within the aromatic ring or an intramolecular charge transfer transition.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy. A good correlation between the calculated and experimental spectra can help in the assignment of vibrational modes to specific molecular motions, such as the stretching of the C=O bond or the N-H bond.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov Comparing these predicted chemical shifts with the experimental NMR spectrum can aid in the complete assignment of the signals and provide confidence in the determined molecular structure.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational means is a powerful tool for structure verification. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically employed within a DFT framework, allow for the calculation of ¹H and ¹³C NMR chemical shifts. tcsedsystem.edu These calculations are performed on the molecule's optimized equilibrium geometry to ensure accuracy. The predicted shifts are crucial for assigning signals in experimentally obtained spectra and can help in confirming the molecular structure.

The theoretical chemical shifts for this compound are determined by the electronic environment of each nucleus. For instance, the aromatic protons are expected to have distinct shifts due to the electron-donating effect of the amino group and the electron-withdrawing effect of the ester group. The long octyl chain will show a series of signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are theoretical predictions based on computational models and data from structurally similar compounds. Solvent effects can alter experimental values.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (ortho to -COOEt) | 7.8 - 8.0 | 131.5 |

| Aromatic Protons (ortho to -NH) | 6.5 - 6.7 | 111.8 |

| N-H Proton | 4.0 - 4.5 (broad) | - |

| Ethyl (-O-CH₂-) | 4.2 - 4.4 | 60.5 |

| Ethyl (-CH₃) | 1.3 - 1.4 | 14.4 |

| Octyl (N-CH₂-) | 3.1 - 3.3 | 43.8 |

| Octyl (-(CH₂)₆-) | 1.2 - 1.7 | 22.0 - 32.0 |

| Octyl (-CH₃) | 0.8 - 0.9 | 14.1 |

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be computationally predicted, offering further detail on the connectivity and conformation of the molecule. rsc.org

Vibrational Frequency and UV-Vis Spectra Simulation

DFT calculations are also highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of bonds. This aids in the interpretation of experimental spectra.

Table 2: Predicted Fundamental Vibrational Frequencies for this compound (Note: Values are theoretical and typically scaled to match experimental data.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3350 - 3450 |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Ethyl & Octyl Groups | 2850 - 2960 |

| C=O Stretch | Ester | 1690 - 1710 |

| C=C Stretch | Benzene Ring | 1580 - 1620 |

| C-O Stretch | Ester | 1250 - 1300 |

| C-N Stretch | Aryl-Amine | 1280 - 1350 |

Furthermore, the electronic absorption properties can be simulated using Time-Dependent Density Functional Theory (TD-DFT). tcsedsystem.edunih.gov This method calculates the energies of electronic transitions, allowing for the prediction of the UV-Vis absorption spectrum. For this compound, the primary absorption is expected to result from π→π* transitions within the conjugated aromatic system, likely falling within the UV-A or UV-B region. researchgate.netacs.org

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Predicted λmax (nm) | Transition Type |

| Gas Phase | ~305 | π→π |

| Ethanol | ~310 | π→π |

| Cyclohexane | ~308 | π→π* |

Intermolecular Interactions and Non-Covalent Bonding

The supramolecular assembly and solid-state structure of this compound are governed by a variety of non-covalent interactions. Computational methods are essential for analyzing and quantifying these forces.

Hydrogen Bonding Networks and π-π Stacking Interactions

This compound possesses functional groups capable of participating in significant intermolecular hydrogen bonding. The secondary amine (N-H group) is a hydrogen bond donor, while the carbonyl oxygen and the ester oxygen atoms are potential hydrogen bond acceptors. rsc.org These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks in the crystalline state. researchgate.netst-andrews.ac.uk

Molecular Docking Simulations for Theoretical Binding Sites (excluding biological implications)

Molecular docking is a computational technique used to predict how a molecule (ligand) might bind to a theoretical receptor or binding site. mdpi.comresearchgate.net In a purely theoretical context, this involves defining a hypothetical binding cavity and using a scoring algorithm to evaluate the binding affinity and orientation of this compound within it.

The simulation would explore various conformations of the molecule and its placement within the site. The results would be analyzed to identify key non-covalent interactions that stabilize the theoretical complex. These interactions include:

Hydrogen Bonds: Formed between the N-H or C=O groups of the ligand and complementary sites in the theoretical pocket.

Hydrophobic Interactions: Involving the aliphatic octyl chain and the phenyl ring, which would preferentially interact with nonpolar regions of the binding site.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the site.

Such simulations provide a detailed, atom-level view of potential intermolecular recognition events, guided by the principles of molecular mechanics and energetic scoring. nih.gov The focus remains on the fundamental interactions and binding geometries in a theoretical space.

Design and Synthesis of Derivatives and Analogues of Ethyl 4 Octylamino Benzoate

Structural Modification Strategies

Modifying Ethyl 4-(octylamino)benzoate is a deliberate process based on established principles of medicinal and organic chemistry. These strategies are intended to understand and utilize the connection between the molecule's structure and its activity.

Substituent Effects on Aromatic Ring and Alkyl Chain

The aromatic ring and the N-alkyl chain of this compound are key areas for modification to adjust its electronic and spatial properties. The introduction of different substituents can significantly change the compound's behavior.

The electronic properties of the aromatic ring are affected by the placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). For example, adding an EDG like a methoxy (B1213986) (-OCH3) or hydroxyl (-OH) group at a position ortho or para to the amino group can increase the electron density of the ring. This, in turn, can make the nitrogen atom more basic and affect intermolecular interactions such as hydrogen bonding. In contrast, adding an EWG, such as a nitro (-NO2) or cyano (-CN) group, would reduce the electron density, which could influence receptor binding or reactivity.

Changes to the n-octyl chain primarily affect the molecule's lipophilicity (its ability to dissolve in fats and oils) and its size. Shortening or lengthening the alkyl chain directly changes how the molecule is distributed between watery and fatty environments, which is a key factor in its pharmacokinetic profile. Introducing branches, such as replacing the n-octyl group with a 2-ethylhexyl group, can create physical blockage that may affect how it binds to a target protein or its metabolic stability.

Isosteric Replacements and Bioisosterism in Chemical Design

Isosteric and bioisosteric replacements are advanced methods used to fine-tune the properties of a lead compound like this compound while keeping its essential biological activity. google.com Isosteres are atoms or groups of atoms that have a similar size, shape, and electronic structure. google.com

Bioisosterism is a wider concept that involves replacing a group with another that, while not necessarily identical in size and electron configuration, leads to a molecule with similar biological activity. google.comdundee.ac.uk For this compound, the benzene (B151609) ring could be replaced by a bioisosteric heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring. dundee.ac.ukenamine.net This change can significantly affect the molecule's dipole moment, how it is metabolized, and its potential for specific interactions with biological targets. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor and change the compound's solubility and binding orientation. enamine.net In some cases, saturated scaffolds like spiro[3.3]heptane have been used as bioisosteric replacements for the benzene ring in related molecules like benzocaine (B179285). enamine.netresearchgate.net

Synthesis of Novel Analogues and Homologues

The creation of new molecules based on the this compound structure is a primary focus of its ongoing study. This includes making systematic changes to its structure to map out the structure-activity relationship (SAR). acs.org

Systematic Variation of Alkyl Chain Length and Branching

A common synthetic method involves preparing a homologous series of N-alkylated 4-aminobenzoates. This is usually done by reacting ethyl 4-aminobenzoate (B8803810) with a series of alkyl halides (for example, from n-butyl bromide to n-dodecyl bromide) in the presence of a base. tandfonline.com This systematic change allows for a detailed investigation of how lipophilicity and chain length affect the compound's properties. One study demonstrated that using potassium carbonate as a base provides a simple and mild reaction condition for this type of alkylation. tandfonline.comnih.govresearchgate.net

The synthesis of branched-chain analogues uses a similar method, but with branched alkyl halides. For instance, reacting ethyl 4-aminobenzoate with 2-ethylhexyl bromide would produce Ethyl 4-((2-ethylhexyl)amino)benzoate. These studies are essential for understanding the spatial requirements of any potential binding site.

Table 1: Examples of Synthesized Homologues of this compound

| Compound Name | Alkyl Chain |

|---|---|

| Ethyl 4-(butylamino)benzoate | n-butyl |

| Ethyl 4-(hexylamino)benzoate | n-hexyl |

| Ethyl 4-(decylamino)benzoate | n-decyl |

| Ethyl 4-(dodecylamino)benzoate | n-dodecyl |

Incorporation of Heteroatoms or Functional Groups

Introducing heteroatoms (such as oxygen, sulfur, or nitrogen) or other functional groups into the this compound structure can create new analogues with different properties. For example, a hydroxyl group could be added to the end of the alkyl chain, forming Ethyl 4-((8-hydroxyoctyl)amino)benzoate. This would make the molecule more polar and add a site for hydrogen bonding. The synthesis of such a derivative would require using 8-bromooctan-1-ol in the alkylation step.

Additionally, the ester group can be changed. For example, hydrolyzing the ethyl ester to the corresponding carboxylic acid, 4-(octylamino)benzoic acid, creates a precursor for making a wide variety of amides and other ester derivatives. This carboxylic acid can then be joined with various amines or alcohols using standard peptide coupling agents.

Research into the synthesis of related compounds has shown the flexibility of the 4-aminobenzoate framework. For example, the synthesis of octyl 4-(dimethylamino)benzoate (B8555087), an analogue in which the amino group is tertiary and the ester alkyl group is octyl, demonstrates the potential for modification at both ends of the molecule.

Theoretical Structure-Property Relationships (SPR)

Computational chemistry is crucial for predicting the properties of designed analogues before they are synthesized, which saves time and resources. Structure-Property Relationship (SPR) studies use computational models to link the chemical structure of a molecule to its physicochemical properties.

For this compound and its analogues, these models can predict properties like logP (a measure of lipophilicity), aqueous solubility, and melting point. Quantitative Structure-Property Relationship (QSPR) models are created by calculating a set of molecular descriptors (such as molecular weight, surface area, polarizability, and dipole moment) for a series of known compounds and then using statistical methods to find a mathematical connection between these descriptors and an experimentally measured property.

For example, a QSPR model could be created to predict the melting points of a series of N-alkyl 4-aminobenzoates. The model might show that the melting point increases with the length of the alkyl chain due to stronger van der Waals forces, but decreases with branching because it disrupts the crystal packing. Such models can then be used to predict the melting point of an analogue that has not yet been synthesized. These theoretical predictions are very valuable for guiding the design of new derivatives with desired physical characteristics.

Quantitative Structure-Property Relationship (QSPR) Modeling

Research into closely related structures, such as 4-amino-3-(alkylsulfamoyl)-benzoic acids, provides significant insights into the structure-property relationships applicable to this compound analogues. acs.orgnih.gov In these studies, the n-octyl chain is a critical determinant of biological activity. For instance, in a series of NKCC1 inhibitors, the insertion of an n-octyl chain on the amino group significantly impacted the inhibitory effect. acs.orgnih.gov

The effect of the n-octyl chain was found to be dependent on other substitutions within the molecule. When combined with an N,N-dimethylsulfonamide group, the n-octyl derivative exhibited a substantial boost in inhibitory activity, comparable to the reference compound bumetanide. acs.orgnih.gov Conversely, modifying the n-octyl chain itself, for example by introducing a terminal trifluoromethyl group, led to a superior NKCC1 inhibitory activity. acs.orgnih.gov This enhancement was attributed to more extensive lipophilic interactions with the target protein. acs.orgnih.gov

These findings underscore the principle of QSPR/QSAR: that specific, quantifiable structural modifications lead to predictable changes in properties. The length and nature of the alkyl chain, the substitution pattern on the aromatic ring, and the characteristics of functional groups all serve as descriptors in a QSAR model. By systematically altering these descriptors and measuring the resulting activity, a predictive model can be built.

For example, studies showed that shortening the alkyl chain from n-octyl to n-hexyl or n-butyl resulted in a decrease in potency for certain derivatives. acs.orgnih.gov This suggests a well-defined binding pocket that favorably accommodates the lipophilicity and length of the octyl group.

Table 1: Structure-Activity Relationship of 4-(Alkylamino)benzoate Analogues

| Compound Analogue | Alkyl Chain | Other Key Substituent | Observed Activity/Property | Citation |

|---|---|---|---|---|

| Analogue 1 | n-Octyl | N,N-dimethylsulfonamide | Boost in inhibitory effect | acs.orgnih.gov |

| Analogue 2 | n-Octyl | Primary sulfonamide | Moderate increase in activity | acs.orgnih.gov |

| Analogue 3 | 8,8,8-Trifluorooctyl | N,N-dimethylsulfamoyl | Superior inhibitory activity, improved solubility, and metabolic stability | acs.orgnih.gov |

| Analogue 4 | n-Hexyl | Methylated sulfonamide | No inhibitory activity at 10 µM | acs.org |

| Analogue 5 | n-Butyl | N,N-dimethylsulfonamide | Decrease in potency compared to hit compounds | acs.org |

Computational Prediction of Novel Analogues with Desired Chemical Properties

Building upon QSPR models, computational chemistry offers powerful tools for the in silico design and prediction of novel analogues with optimized properties before their actual synthesis. nih.govresearchgate.net This predictive capability significantly streamlines the drug discovery and material science process by prioritizing compounds that are most likely to succeed. Methods such as 3D-QSAR and molecular docking are central to this predictive design strategy. acs.orgnih.govacs.org

The process often begins with a "hit" or "lead" compound, which could be this compound or a derivative that has shown promising, albeit suboptimal, properties. acs.orgnih.gov For instance, in the development of GPR84 antagonists, researchers used an experimentally-validated hit compound to build a computational model of its interaction with the receptor. acs.org Although a crystal structure for the receptor was unavailable, a model generated by deep learning algorithms (AlphaFold) was employed for docking studies. acs.org

These docking simulations predict the binding pose of the ligand within the target's active site, highlighting key interactions such as hydrogen bonds and lipophilic contacts. acs.org In the case of GPR84 antagonists, the model predicted that the indole (B1671886) NH of the ligand formed a crucial hydrogen bond, explaining why modifying this group abolished activity. acs.org Similarly, for analogues related to this compound, a docking model could predict how the n-octyl chain fits into a hydrophobic pocket of a target protein.

Based on these predictive models, novel analogues can be designed in silico. Virtual libraries of compounds can be created by systematically modifying the lead structure—for example, by altering the length or branching of the alkyl chain, adding or moving substituents on the benzoate (B1203000) ring, or replacing the ester group. These virtual compounds are then computationally "screened" by docking them into the target's active site to predict their binding affinity and potential activity. acs.orgnih.gov This process allows researchers to explore a vast chemical space efficiently.

For example, after identifying that the linear n-octyl chain was susceptible to metabolism in certain 4-amino-3-(alkylsulfamoyl)-benzoic acids, computational models could be used to design analogues with branched chains or other modifications aimed at improving metabolic stability without sacrificing activity. nih.gov The introduction of a trifluoromethyl group to the n-octyl chain was one such successful, data-driven design that led to a compound with superior activity and an improved pharmacokinetic profile. acs.orgnih.gov

Table 2: Examples of Computationally Guided Analogue Design

| Lead Compound Feature | Proposed In Silico Modification | Desired Chemical Property | Rationale/Computational Insight | Citation |

|---|---|---|---|---|

| Linear n-octyl chain | Introduction of branching (e.g., 3,3-dimethylbutyl) | Improved metabolic stability | Block metabolic "soft spots" identified in linear chains | nih.gov |

| n-Octyl chain | Addition of a terminal trifluoromethyl group | Enhanced binding affinity and lipophilic interactions | Increase lipophilicity to improve interaction with a hydrophobic binding pocket | acs.orgnih.gov |

| Unsubstituted aromatic ring | Addition of substituents (e.g., Cl, OH) | Modulate activity and physicochemical properties | Explore interactions with specific residues in the binding site; Cl for lipophilicity, OH for H-bonding | acs.orgnih.gov |

Advanced Analytical Method Development for Ethyl 4 Octylamino Benzoate

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. chromatographyonline.com The choice of technique depends heavily on the nature of the sample matrix (e.g., environmental water, biological fluids, cosmetic formulations).

Both SPE and LLE are classical and robust techniques for sample cleanup and concentration. mdpi.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. wikipedia.org For Ethyl 4-(octylamino)benzoate, which contains a basic secondary amine group, a pH-driven extraction is highly effective. libretexts.org In acidic conditions (e.g., pH < 4), the amine group becomes protonated, rendering the molecule soluble in the aqueous phase. chegg.comsydney.edu.au Conversely, under neutral or basic conditions, it remains in its neutral form and is preferentially soluble in an organic solvent (e.g., dichloromethane, ethyl acetate). This property allows for its selective separation from neutral or acidic interferences. chegg.com

Solid-Phase Extraction (SPE): SPE is a digital version of LLE that uses a solid sorbent packed in a cartridge to retain the analyte. uoa.gr For this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be effective for extraction from aqueous matrices. chromatographyonline.com Optimization involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent like methanol (B129727) or acetonitrile (B52724). Alternatively, a cation-exchange SPE sorbent could be used, exploiting the basicity of the amine group for a highly selective extraction.

Table 3: Comparison of LLE and SPE for this compound Extraction

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquid phases. wikipedia.org | Partitioning between a solid sorbent and a liquid mobile phase. uoa.gr |

| Selectivity | Moderate; can be enhanced by pH adjustment to exploit the basic amine. sydney.edu.au | High; selectable sorbents (reversed-phase, ion-exchange) allow for targeted extraction. chromatographyonline.com |

| Solvent Usage | High | Low |

| Automation | Difficult | Easily automated |

| Emulsion Risk | High, can complicate phase separation. libretexts.org | Low |

Modern analytical chemistry favors miniaturized techniques that reduce solvent consumption and sample volume, aligning with the principles of green chemistry. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either by direct immersion or in the headspace). mdpi.com The analytes adsorb to the fiber and are then thermally desorbed in the GC injector or eluted with a solvent for HPLC analysis. For this compound, a fiber with a polar coating (e.g., polyacrylate) or a mixed-phase coating could be optimal for extraction from aqueous samples.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction method where a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or acetonitrile) is injected into the aqueous sample. wikipedia.orgmdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. Centrifugation separates the phases, and the sedimented organic phase is collected for analysis. A study on benzoate (B1203000) determination in drinks successfully used DLLME followed by HPLC. nih.gov For this compound, a suitable extraction solvent would be a higher density chlorinated solvent or a low-density solvent like 1-octanol. nih.gov

Hyphenated Techniques for Identification and Quantification

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled selectivity and sensitivity for the analysis of complex mixtures. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the trace analysis of organic molecules like this compound. nih.gov These techniques are routinely used for the detection of cosmetic ingredients and other chemical substances in various samples. nih.govwaters.comnih.gov

GC-MS is a viable alternative, particularly if the compound is thermally stable and sufficiently volatile. mdpi.com For many aromatic amines and esters, GC-MS provides excellent separation and identification capabilities. nih.govresearchgate.net Given the structure of this compound, derivatization may not be necessary, but could be employed to improve chromatographic performance and sensitivity. researchgate.net In GC-MS analysis, the compound would be separated on a capillary column (e.g., a DB-5 type) and detected by a mass spectrometer operating in either full-scan or selected ion monitoring (SIM) mode. mdpi.cominnovareacademics.in The mass spectrum would provide a unique fingerprint for identification, with characteristic fragments corresponding to the benzoate and octylamine (B49996) moieties.

The trace analysis of cosmetic ingredients often requires detection at very low levels. nih.govwaters.comlcms.cz Both LC-MS/MS and GC-MS have demonstrated the capability to detect related compounds at nanogram per milliliter (ng/mL) or even lower concentrations in complex matrices. nih.govmdpi.com

Gas Chromatography-Infrared (GC-IR) spectroscopy is another powerful hyphenated technique that can provide unambiguous structural information. While less common than GC-MS for routine quantitative analysis, it is highly valuable for isomer differentiation and functional group identification. tajhizkala.ir

For this compound, a GC-IR analysis would provide a vapor-phase infrared spectrum for each chromatographic peak. This would allow for the direct identification of key functional groups, such as the N-H stretch of the secondary amine, the C=O stretch of the ester, and the characteristic absorptions of the aromatic ring. scribd.com The combination of retention time data from the GC and the detailed spectral information from the IR detector offers a high degree of confidence in compound identification. Modern GC-IR interfaces, such as those employing solid-phase deposition, have significantly improved the sensitivity of this technique, making it applicable for the analysis of components at the nanogram level.

Method Validation Parameters (excluding clinical or safety)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The following parameters are essential for the validation of quantitative methods for this compound. The data presented in the tables below are illustrative and based on findings for structurally similar compounds like benzocaine (B179285) and other local anesthetics, due to the absence of specific data for this compound.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by recovery studies in a matrix. For analogous compounds, accuracy is often reported as percent recovery, with acceptable ranges generally between 80-120%. nih.govwu.ac.th

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For trace analysis, RSD values of less than 15-20% are often considered acceptable. mdpi.cominnovareacademics.in

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standards over a specified range. aip.org

Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

The following table provides an example of typical validation parameters that could be expected for an LC-MS/MS or GC-MS method for this compound, based on data for related compounds. nih.govmdpi.cominnovareacademics.inaip.org

| Parameter | Typical Value (based on analogous compounds) |

| Linearity (Correlation Coefficient, r²) | > 0.99 |

| Range | 1 - 500 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (RSD%) | < 15% |

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ut.ee

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ut.ee

LOD and LOQ are crucial for trace analysis, indicating the sensitivity of the method. These values are typically determined by analyzing samples with known low concentrations of the analyte and are often defined based on the signal-to-noise ratio (S/N), commonly 3:1 for LOD and 10:1 for LOQ. nih.govinnovareacademics.in

The table below illustrates potential LOD and LOQ values for the analysis of this compound, extrapolated from data on similar molecules analyzed by mass spectrometric techniques. nih.govmdpi.cominnovareacademics.in

| Parameter | Typical Value (based on analogous compounds) |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL |

Chemical Reactivity and Degradation Pathways

Hydrolytic Stability and Kinetics

The ester linkage in Ethyl 4-(octylamino)benzoate is the most probable site for hydrolytic cleavage. This reaction involves the cleavage of the ester bond by water, leading to the formation of 4-(octylamino)benzoic acid and ethanol. The rate of this hydrolysis is significantly influenced by the pH of the surrounding medium.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This reaction is generally reversible.

In alkaline or basic conditions, the hydrolysis, often termed saponification, is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis and is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack.

The rate of hydrolysis for esters is generally at its minimum in the neutral pH range (around pH 6-7) and increases at both lower and higher pH values. The presence of the electron-donating octylamino group at the para position of the benzene (B151609) ring is expected to slightly decrease the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000), as it reduces the electrophilicity of the carbonyl carbon.